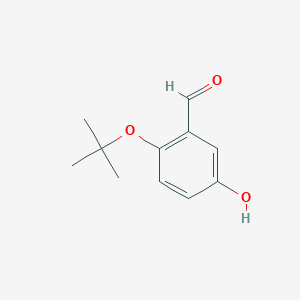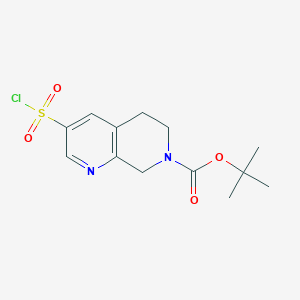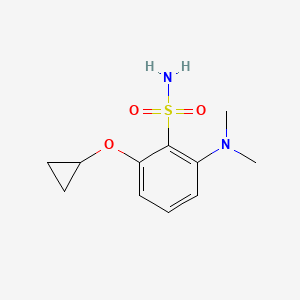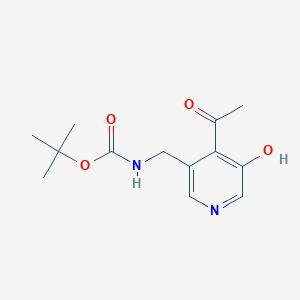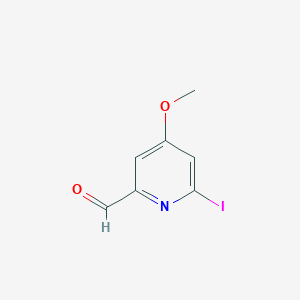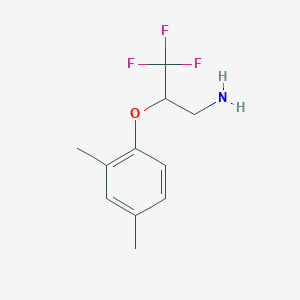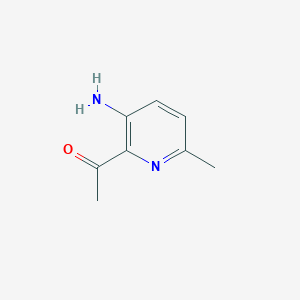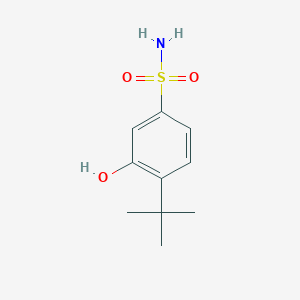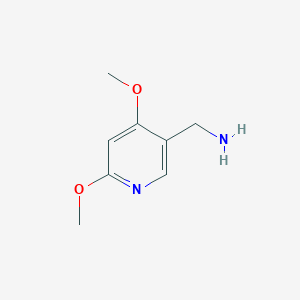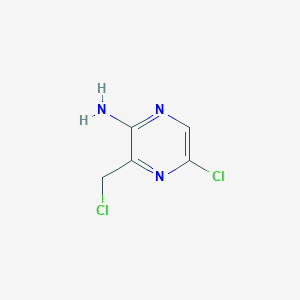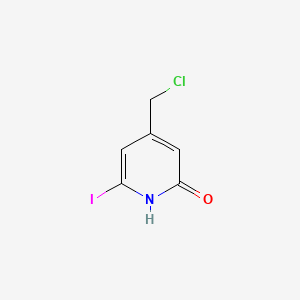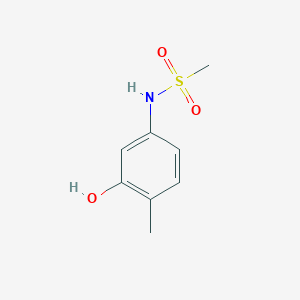
N-(3-hydroxy-4-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.245 g/mol . This compound is characterized by the presence of a hydroxy group, a methyl group, and a methanesulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(3-hydroxy-4-methylphenyl)methanesulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-Phenylmethanesulfonamide
- N-(4-hydroxyphenyl)methanesulfonamide
- N-(2-hydroxy-4-methylphenyl)methanesulfonamide
Comparison: N-(3-hydroxy-4-methylphenyl)methanesulfonamide is unique due to the specific positioning of the hydroxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(5-8(6)10)9-13(2,11)12/h3-5,9-10H,1-2H3 |
InChI Key |
DOGZUPNSROHCER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

